![molecular formula C10H12O4 B15223497 rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group. This compound is part of the norbornene family, which is known for its strained ring system and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cycloaddition.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to increase the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like hydroxide ions replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of carboxylate salts.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it serves as a model compound to study enzyme-catalyzed reactions involving strained ring systems.
Industry: Used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets include enzymes that catalyze ring-opening reactions, leading to the formation of more stable products. The pathways involved often include nucleophilic attack on the carbonyl carbon, resulting in ring cleavage and subsequent formation of new bonds.
Comparison with Similar Compounds
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester
Comparison:
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but lacks the carboxylic acid group, making it less reactive in certain reactions.
- Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Similar ring system but different functional groups, leading to different reactivity and applications.
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester: Contains a cyano group, which significantly alters its chemical properties and reactivity compared to rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
This detailed article provides a comprehensive overview of rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(1S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7?,8?/m1/s1 |
InChI Key |
JYZKYCYHXBQTCY-NYOFMCRDSA-N |
Isomeric SMILES |
COC(=O)C1[C@@H]2C[C@H](C1C(=O)O)C=C2 |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
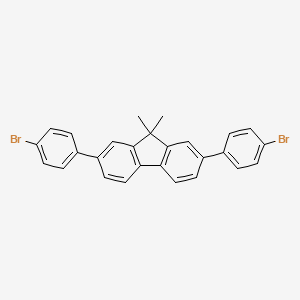
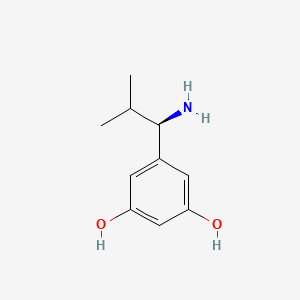
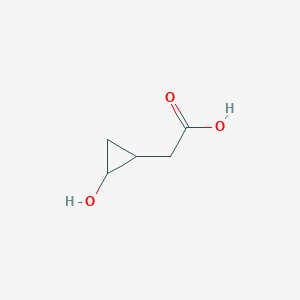
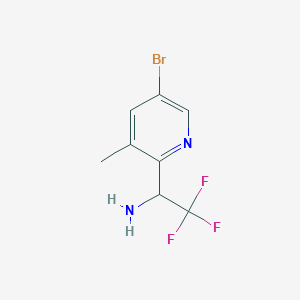
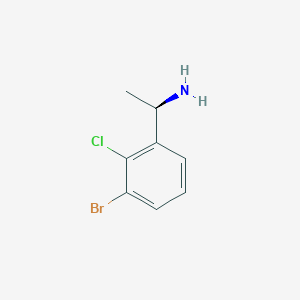
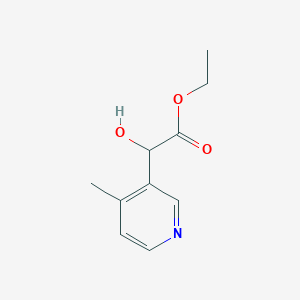
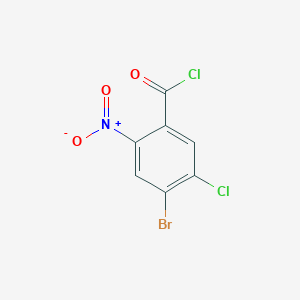
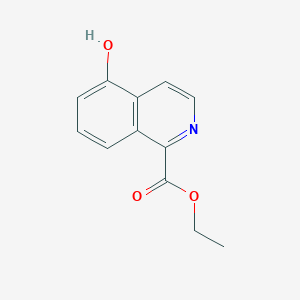
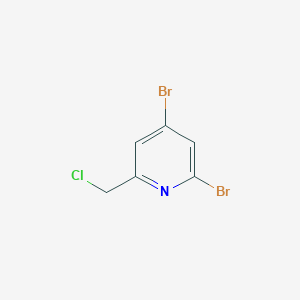
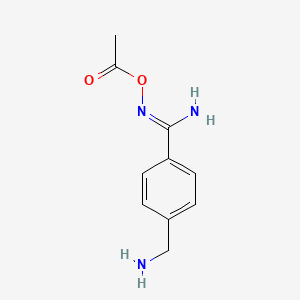
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
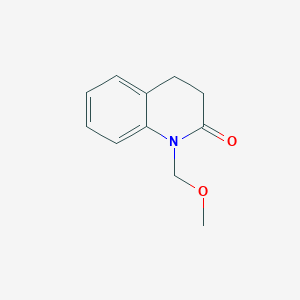
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
